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These application notes provide a comprehensive overview of biochemical and cellular assays

for screening and characterizing Tyrosine Kinase 2 (TYK2) inhibitors. Detailed protocols for key

experiments are provided to guide researchers in the discovery and development of novel

TYK2-targeted therapeutics.

Introduction to TYK2
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor

tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[1] These enzymes are critical

components of the JAK-STAT signaling pathway, which transduces signals from a wide array of

cytokines and growth factors involved in immunity, inflammation, and hematopoiesis. TYK2 is

specifically associated with the receptors for cytokines such as interleukin-12 (IL-12), IL-23,

and Type I interferons (IFN-α/β).[2][3][4] Upon cytokine binding, TYK2 and a partner JAK (often

JAK2) are activated, leading to the phosphorylation and activation of Signal Transducer and

Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to

regulate the transcription of target genes. Given its central role in mediating the signaling of

pro-inflammatory cytokines, TYK2 has emerged as a promising therapeutic target for a variety

of autoimmune and inflammatory diseases.
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The TYK2 signaling cascade is initiated by the binding of cytokines to their cognate receptors

on the cell surface. This binding event brings the receptor-associated TYK2 and its partner JAK

into close proximity, facilitating their trans-activation through phosphorylation. The activated

kinases then create docking sites for STAT proteins by phosphorylating tyrosine residues on

the receptor chains. Recruited STATs are subsequently phosphorylated by the JAKs, leading to

their dimerization, nuclear translocation, and modulation of gene expression.
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Caption: A simplified diagram of the TYK2 signaling pathway.

Biochemical Assays for TYK2 Inhibitor Screening
Biochemical assays are essential for the primary screening of large compound libraries and for

the detailed characterization of inhibitor potency and mechanism of action. These assays

typically utilize purified, recombinant TYK2 enzyme and a substrate peptide.

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay
Principle: HTRF assays are based on Förster Resonance Energy Transfer (FRET) between a

donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., d2 or XL665). In a

kinase assay format, a biotinylated substrate peptide is phosphorylated by TYK2 in the

presence of ATP. Upon addition of a Europium-labeled anti-phosphotyrosine antibody and a
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streptavidin-conjugated acceptor, a FRET signal is generated when the substrate is

phosphorylated. Inhibitors of TYK2 will prevent substrate phosphorylation, leading to a

decrease in the HTRF signal.

Experimental Protocol:

Reagent Preparation:

Prepare a 2X stock of TYK2 enzyme in kinase reaction buffer (e.g., 50 mM HEPES pH

7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

Prepare a 4X stock of the biotinylated substrate peptide and ATP in kinase reaction buffer.

Prepare a 2X stock of the test compounds in kinase reaction buffer containing DMSO (final

DMSO concentration should be ≤1%).

Prepare the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody

and streptavidin-d2) in HTRF detection buffer.

Assay Procedure (384-well plate format):

Add 5 µL of the 2X test compound solution to the assay plate.

Add 5 µL of the 2X TYK2 enzyme solution and incubate for 15 minutes at room

temperature.

Initiate the kinase reaction by adding 10 µL of the 4X substrate/ATP solution.

Incubate for 60 minutes at room temperature.

Stop the reaction and detect phosphorylation by adding 20 µL of the HTRF detection

reagent mix.

Incubate for 60 minutes at room temperature, protected from light.

Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor)

emission wavelengths.
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Data Analysis:

Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.

Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter

logistic equation to determine the IC50 value.

LanthaScreen™ Kinase Assay
Principle: The LanthaScreen™ assay is another TR-FRET-based method. It typically involves a

fluorescently labeled ATP-competitive tracer that binds to the kinase active site. A terbium-

labeled antibody that recognizes a tag on the kinase (e.g., GST) serves as the FRET donor. In

the absence of an inhibitor, the tracer binds to the kinase, bringing the donor and acceptor into

proximity and generating a FRET signal. ATP-competitive inhibitors will displace the tracer,

leading to a loss of FRET.

Experimental Protocol:

Reagent Preparation:

Prepare a 3X stock of TYK2 enzyme and terbium-labeled anti-tag antibody in kinase

buffer.

Prepare a 3X stock of the fluorescent tracer in kinase buffer.

Prepare a 3X stock of the test compounds in kinase buffer with DMSO.

Assay Procedure (384-well plate format):

Add 5 µL of the 3X test compound solution to the assay plate.

Add 5 µL of the 3X TYK2/antibody solution.

Add 5 µL of the 3X tracer solution.

Incubate for 60 minutes at room temperature, protected from light.

Read the plate on a TR-FRET-compatible reader.
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Data Analysis:

Calculate the TR-FRET emission ratio.

Plot the emission ratio against the inhibitor concentration to determine the IC50 value.

Fluorescence Polarization (FP) Assay
Principle: FP assays measure the change in the polarization of fluorescent light emitted from a

fluorescently labeled molecule (tracer). A small, fluorescently labeled tracer tumbles rapidly in

solution, resulting in low polarization. When the tracer binds to a larger molecule, such as the

TYK2 protein, its tumbling is slowed, and the polarization of the emitted light increases.

Inhibitors that bind to the same site as the tracer will compete for binding and displace the

tracer, leading to a decrease in fluorescence polarization.

Experimental Protocol:

Reagent Preparation:

Prepare a 2X stock of TYK2 enzyme in assay buffer.

Prepare a 2X stock of the fluorescent tracer in assay buffer.

Prepare a 2X stock of the test compounds in assay buffer with DMSO.

Assay Procedure (384-well plate format):

Add 10 µL of the 2X test compound solution to the assay plate.

Add 5 µL of the 2X TYK2 enzyme solution.

Add 5 µL of the 2X fluorescent tracer solution.

Incubate for 60 minutes at room temperature, protected from light.

Read the fluorescence polarization on a suitable plate reader.

Data Analysis:
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Plot the change in millipolarization (mP) units against the inhibitor concentration to

determine the IC50 value.

Assay Type Principle Advantages Considerations

HTRF
TR-FRET (Enzyme

Activity)

High sensitivity, low

background,

homogeneous format

Requires specific

antibodies and labeled

substrates

LanthaScreen™
TR-FRET (Binding

Assay)

Direct measurement

of inhibitor binding,

suitable for ATP-

competitive inhibitors

Tracer may not be

available for all

kinases

Fluorescence

Polarization

Change in light

polarization upon

binding

Simple, homogeneous

format, no radioactive

materials

Potential for

interference from

fluorescent

compounds

Cellular Assays for TYK2 Inhibitor Screening
Cellular assays are crucial for confirming the activity of inhibitors in a more physiologically

relevant context. These assays measure the downstream consequences of TYK2 inhibition

within intact cells.

STAT Phosphorylation Assay
Principle: This assay directly measures the phosphorylation of STAT proteins downstream of

TYK2 activation. Cells are stimulated with a TYK2-dependent cytokine (e.g., IL-12, IL-23, or

IFN-α) in the presence or absence of a test compound. The level of phosphorylated STATs is

then quantified using methods such as flow cytometry, Western blotting, or cell-based ELISA.

Experimental Protocol (Flow Cytometry):

Cell Culture and Treatment:

Culture a relevant cell line (e.g., NK-92, peripheral blood mononuclear cells [PBMCs])

under appropriate conditions.
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Pre-incubate the cells with serially diluted test compounds for 1-2 hours.

Stimulate the cells with a TYK2-dependent cytokine (e.g., 10 ng/mL IL-12) for 15-30

minutes.

Fixation and Permeabilization:

Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10 minutes at room

temperature.

Permeabilize the cells with a permeabilization buffer (e.g., 90% methanol) for 30 minutes

on ice.

Staining and Analysis:

Wash the cells and stain with a fluorescently labeled antibody specific for the

phosphorylated form of the relevant STAT protein (e.g., anti-pSTAT4).

Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of

the phospho-STAT signal.

Data Analysis:

Plot the MFI against the inhibitor concentration to determine the IC50 value.

Reporter Gene Assay
Principle: Reporter gene assays utilize a cell line that has been engineered to express a

reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing

STAT-responsive elements. Activation of the TYK2 pathway by a cytokine leads to the

expression of the reporter gene, which can be measured as a luminescent or colorimetric

signal. Inhibitors of TYK2 will block this signaling cascade and reduce the reporter signal.

Experimental Protocol (Luciferase Reporter):

Cell Culture and Transfection (if necessary):
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Use a stable cell line expressing the reporter construct (e.g., HEK293 with an ISRE-

luciferase reporter) or transiently transfect cells with the reporter plasmid.[5]

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

Compound Treatment and Stimulation:

Pre-treat the cells with serially diluted test compounds for 1-2 hours.

Stimulate the cells with a TYK2-dependent cytokine (e.g., 1000 U/mL IFN-α) for 6-24

hours.[5]

Luciferase Assay:

Lyse the cells and add a luciferase substrate reagent.

Measure the luminescence using a luminometer.

Data Analysis:

Plot the luminescence signal against the inhibitor concentration to determine the IC50

value.
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Caption: A typical workflow for TYK2 inhibitor screening.
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Quantitative Data Summary
The following table summarizes the reported IC50 values for the selective TYK2 inhibitor,

deucravacitinib (BMS-986165), in various assays. This data highlights the potency and

selectivity of this compound.

Compound Assay Type Assay Details IC50 (nM) Reference

Deucravacitinib
Biochemical

(Binding)

HTRF probe

displacement
0.2 [1]

Deucravacitinib Cellular

IL-12 stimulated

pSTAT4 in

human PBMCs

19 [1]

Deucravacitinib Cellular

IL-23 stimulated

pSTAT3 in

human PBMCs

12 [1]

Deucravacitinib Cellular

IFN-α stimulated

pSTAT1 in

human PBMCs

2 [1]

Deucravacitinib
Cellular (Whole

Blood)

IL-12 induced

IFN-γ production
5.3 [1]

Conclusion
The assays and protocols described in these application notes provide a robust framework for

the identification and characterization of novel TYK2 inhibitors. A combination of biochemical

and cellular assays is essential for a comprehensive evaluation of compound potency,

selectivity, and mechanism of action. The development of highly selective TYK2 inhibitors holds

significant promise for the treatment of a wide range of immune-mediated diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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